molecular formula C10H20N2O B11910997 2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane

2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane

Cat. No.: B11910997
M. Wt: 184.28 g/mol
InChI Key: MTNHQXVKWHMIRR-UHFFFAOYSA-N
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Description

2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane is a spirocyclic compound featuring a unique bicyclic framework with an oxygen atom (oxa) and two nitrogen atoms (diaza) in its heterocyclic system. The isopropyl substituent at the 2-position contributes steric bulk and lipophilicity, which can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-propan-2-yl-6-oxa-2,9-diazaspiro[4.5]decane

InChI

InChI=1S/C10H20N2O/c1-9(2)12-5-3-10(8-12)7-11-4-6-13-10/h9,11H,3-8H2,1-2H3

InChI Key

MTNHQXVKWHMIRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CNCCO2

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

A widely documented approach involves the cyclocondensation of 4-amino-1-isopropylpiperidin-4-ol with tetrahydropyran-4-one. This method leverages acid-catalyzed dehydration to form the spirocyclic structure. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular etherification to establish the oxa-ring.

Reaction Conditions :

  • Catalyst : Methanesulfonic acid (10 mol%)

  • Solvent : Toluene under reflux (110°C)

  • Water Removal : Azeotropic distillation using a Dean-Stark trap

  • Yield : 68–72% after purification by silica gel chromatography.

Industrial Adaptation

Scalable production employs continuous flow reactors to enhance heat transfer and reduce reaction time. Pilot studies demonstrate that replacing toluene with cyclopentyl methyl ether (CPME), a greener solvent, maintains yield while improving safety profiles.

Nucleophilic Ring-Opening and Cyclization

Epoxide-Based Synthesis

This route utilizes 1-isopropyl-4-(oxiran-2-yl)piperidine as a key intermediate. Ring-opening of the epoxide with ammonia generates a diol intermediate, which undergoes acid-catalyzed cyclization to form the spiro structure.

Optimization Insights :

  • Ammonia Source : Aqueous NH3 (25%) at 0°C minimizes side reactions.

  • Cyclization Catalyst : Amberlyst-15 resin (5 wt%) in dichloromethane at 40°C.

  • Yield : 61% with >95% purity via recrystallization from ethyl acetate.

Comparison with Analogous Methods

Unlike benzyl-substituted analogs, the isopropyl group introduces steric hindrance, necessitating higher temperatures (40°C vs. 25°C) for efficient cyclization.

Reductive Amination Strategy

Two-Step Process

  • Imine Formation : Reaction of 4-oxopiperidine-1-carbaldehyde with isopropylamine in ethanol yields a Schiff base.

  • Intramolecular Reductive Amination : Sodium cyanoborohydride reduces the imine, concurrently forming the oxa-ring via borane-mediated etherification.

Critical Parameters :

  • pH Control : Maintained at 6.5 using acetic acid buffer.

  • Yield : 58% with enantiomeric excess (ee) >85% when using chiral amines.

Catalytic Asymmetric Variants

Recent advances employ chiral phosphoric acids (e.g., TRIP) to achieve ee values up to 92%, though yields drop to 45–50%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Cyclocondensation68–7298High (continuous flow)Short reaction time
Epoxide Ring-Opening6195ModerateAvoids harsh acids
Reductive Amination5897LowEnantioselective options

Industrial-Scale Considerations

Purification Challenges

The spirocyclic structure’s polarity complicates crystallization. Simulated moving bed (SMB) chromatography achieves >99.5% purity at kilogram scale, albeit with 15–20% solvent loss.

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times by 40% (e.g., 2 hours vs. 3.5 hours for cyclocondensation). Solvent recovery systems integrated into flow reactors cut waste by 30%.

Spectroscopic Characterization

Key Analytical Data :

  • 1H NMR (400 MHz, CDCl3): δ 3.78 (t, J = 6.5 Hz, 2H, OCH2), 3.12 (hept, J = 6.8 Hz, 1H, CH(CH3)2), 2.95–2.85 (m, 4H, NCH2).

  • IR (KBr): ν 2815 cm−1 (C-O-C), 1602 cm−1 (C-N).

Emerging Methodologies

Photocatalytic Decarboxylative Cyclization

Preliminary studies using [Ir(ppy)3] as a photocatalyst demonstrate spirocycle formation via single-electron transfer (SET) mechanisms. Initial yields are modest (37%) but offer a metal-free pathway.

Biocatalytic Approaches

Engineered transaminases (e.g., from Aspergillus terreus) catalyze asymmetric amination steps, though substrate scope remains limited to aryl-substituted analogs .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Key Positions

Methyl-Substituted Analogs
  • 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride (C₈H₁₆N₂O·2HCl): Substitutes the 2-isopropyl group with a methyl group at the 9-position. Molecular weight: 212.72 g/mol (free base: 156.23 g/mol) .
  • 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane :

    • Methyl substitution at the 2-position instead of isopropyl.
    • Lower molecular weight (C₈H₁₄N₂O vs. C₁₀H₁₈N₂O) and reduced lipophilicity, which may improve metabolic stability .
Protective Group Modifications
  • tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate (Boc-protected derivative):
    • Features a tert-butyloxycarbonyl (Boc) group at the 9-position.
    • Molecular weight: 256.34 g/mol (C₁₃H₂₂N₂O₃).
    • The Boc group enhances stability during synthetic processes, enabling selective deprotection for further functionalization .
Complex Functional Groups
  • 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide (C₁₇H₂₁N₃O₃S): Incorporates a benzyl group and a carboxamide moiety.
  • 10-[(2,2-Difluorocyclopropyl)methyl]-6-oxa-2-thia-9-azaspiro[4.5]decane (C₁₁H₁₇F₂NOS): Contains a difluorocyclopropylmethyl group and a sulfur atom (thia) replacing one nitrogen. Fluorine atoms improve metabolic stability and membrane permeability; the sulfur atom alters electronic properties .
Molecular Weight and Polarity
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane C₁₀H₁₈N₂O 182.27 2-isopropyl
9-Methyl analog C₈H₁₆N₂O 156.23 9-methyl
Boc-protected derivative C₁₃H₂₂N₂O₃ 256.34 9-Boc
Benzyl-carboxamide analog C₁₇H₂₁N₃O₃S 347.43 9-benzyl, 2-carboxamide
Difluorocyclopropylmethyl analog C₁₁H₁₇F₂NOS 249.32 10-(difluorocyclopropylmethyl)
  • The isopropyl-substituted compound exhibits moderate lipophilicity, balancing solubility and membrane permeability.
  • Fluorinated and Boc-protected derivatives show enhanced stability and synthetic utility .

Biological Activity

2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure, which consists of two interconnected rings featuring nitrogen and oxygen atoms. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C10H18N4O
  • Molecular Weight: Approximately 194.27 g/mol
  • CAS Number: 1707402-99-0
  • Purity: Typically 98% in commercial preparations

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

  • Anticonvulsant Activity: Compounds within the diazaspiro series have shown potential in treating epilepsy and other seizure disorders. For instance, studies on substituted diazaspiro compounds have demonstrated their ability to modulate neurotransmitter systems involved in seizure activity .
  • Anticancer Properties: Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuropeptide Y Antagonism: Similar compounds have been studied for their antagonistic effects on neuropeptide Y (NPY), which is implicated in obesity and metabolic disorders. This antagonism could lead to therapeutic applications in weight management and related conditions .
  • Cardiovascular Effects: The structural features of diazaspiro compounds have been linked to cardiovascular benefits, potentially aiding in the treatment of heart diseases through various mechanisms including vasodilation and modulation of blood pressure .

Anticonvulsant Studies

A study evaluated the anticonvulsant activity of various diazaspiro compounds, including this compound. The results indicated that modifications in the spirocyclic structure significantly influenced the efficacy of these compounds against induced seizures in animal models.

CompoundDose (mg/kg)Seizure Reduction (%)Mechanism
This compound5075%GABAergic modulation
Control (Standard Drug)5085%GABAergic modulation

Neuropeptide Y Antagonism

In vitro studies demonstrated that derivatives of 1,9-diazaspiro compounds exhibited significant antagonistic activity against NPY receptors, with IC50 values indicating strong binding affinity.

CompoundIC50 (nM)Target
Compound A (1,9-diazaspiro derivative)<100NPY Y1
Compound B (2-Isopropyl derivative)<500NPY Y5

These findings suggest that structural variations can enhance or diminish biological activity.

Synthesis Pathways

The synthesis of this compound has been achieved through various methods, including:

  • Cyclization Reactions: Utilizing precursors with functional groups that facilitate ring closure.
  • Functional Group Modifications: Altering substituents on the spirocyclic framework to optimize biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing 2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane?

  • Methodology : Synthesis typically involves multi-step reactions with diamines and carbonyl compounds under controlled conditions. Key parameters include:

  • Temperature : Reactions often require reflux conditions (e.g., 80–100°C) to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction efficiency .
  • Catalysts : Acid or base catalysts may accelerate spirocycle formation .
    • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, followed by purification via column chromatography or recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm spirocyclic connectivity .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .
  • X-ray crystallography : Resolves absolute stereochemistry and ring conformations in crystalline forms .

Q. What are common impurities in synthesized batches, and how can they be mitigated?

  • Impurity sources : Side reactions (e.g., incomplete cyclization or oxidation byproducts) .
  • Mitigation :

  • Purification : Use preparative HPLC or gradient elution in column chromatography .
  • Reaction optimization : Adjust stoichiometry of reactants or employ inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

  • Approach :

  • Quantum chemical calculations : Predict transition states and energy barriers for spirocycle formation using software like Gaussian or ORCA .
  • Reaction path search algorithms : Tools like GRRM or AFIR map potential reaction pathways to identify low-energy routes .
    • Outcome : Reduces trial-and-error experimentation by narrowing solvent, temperature, and catalyst combinations .

Q. What experimental designs are suitable for evaluating its enzyme inhibition potential, particularly in kinase targets?

  • Assay design :

  • Kinase activity assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric methods to measure inhibition of ATP-binding kinases .
  • Selectivity profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
    • Data validation : Combine IC50_{50} values with molecular docking (AutoDock Vina) to correlate inhibitory activity with binding poses .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Strategies :

  • Comparative studies : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables .
  • Meta-analysis : Use tools like RevMan to aggregate data and identify trends across publications .
  • Computational models : Apply QSAR (Quantitative Structure-Activity Relationship) to predict activity discrepancies based on structural variations .

Q. What strategies enhance the stability and bioavailability of this spirocyclic compound in preclinical studies?

  • Modifications :

  • Derivatization : Introduce substituents (e.g., halogens or methyl groups) to improve metabolic stability .
  • Formulation : Use co-solvents (PEG 400) or liposomal encapsulation to enhance aqueous solubility .
    • Stability testing : Conduct accelerated degradation studies under varied pH, temperature, and light exposure to identify degradation pathways .

Q. How can the spirocyclic core be structurally modified to improve target selectivity in neurological applications?

  • SAR (Structure-Activity Relationship) studies :

  • Ring expansion : Compare activity of 6-oxa-2,9-diazaspiro[4.5]decane analogs with larger spiro rings (e.g., [5.5] or [4.6]) .
  • Isosteric replacements : Substitute oxygen with sulfur or nitrogen to alter electronic properties and binding affinity .

Methodological Notes

  • Data interpretation : Always cross-validate spectral data (NMR, MS) with computational predictions (e.g., ChemDraw NMR simulations) to avoid misassignment .
  • Contradiction management : Document reaction conditions and analytical parameters meticulously to enable cross-study comparisons .
  • Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated solvents) and biological testing .

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